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Compound of Interest

Compound Name: (S)-BMS-378806

Cat. No.: B1667207

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: (S)-BMS-378806 is a discontinued drug candidate. Detailed preclinical toxicology
data, including specific No-Observed-Adverse-Effect-Levels (NOAELs) and comprehensive
safety pharmacology and genotoxicity results, are not extensively available in the public
domain. This guide summarizes the publicly accessible information and provides representative
experimental protocols based on industry-standard guidelines to offer a comprehensive
overview for research and development purposes.

Executive Summary

(S)-BMS-378806 is an azaindole derivative that acts as a first-in-class, orally bioavailable,
small molecule inhibitor of HIV-1 attachment. Its mechanism of action involves binding to the
viral envelope glycoprotein gp120, which blocks the initial interaction with the host cell's CD4
receptor, a critical step in viral entry.[1][2] Preclinical studies have demonstrated its potent anti-
HIV-1 activity. This document provides a technical overview of the available preclinical
toxicology data for (S)-BMS-378806, supplemented with detailed, representative experimental
protocols for key toxicology assessments and visualizations of relevant pathways and
workflows.

In Vitro Toxicology

(S)-BMS-378806 has been evaluated in vitro for its cytotoxic potential against a variety of cell
lines.
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Table 1: In Vitro Cytotoxicity of (S)-BMS-378806

Cell Types Endpoint Result Citation
) CC50 (50% cytotoxic
14 diverse cell types . >225 uM [1][2]
concentration)

These findings indicate a low potential for in vitro cytotoxicity.

In Vivo Toxicology

Repeat-dose toxicity studies have been conducted in rats and dogs to assess the in vivo safety
profile of (S)-BMS-378806.

Table 2: Repeat-Dose Toxicity Studies of (S)-BMS-378806

Species Dosage Duration Findings Citation
Rat 100 mg/kg/day 2 weeks Well-tolerated
Dog 90 mg/kg 10 days Well-tolerated

While specific details regarding clinical observations, clinical pathology, and histopathology are
not publicly available, the compound was reported to have a "clean safety profile in initial
animal toxicology studies."

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of (S)-BMS-378806 have been
characterized in several preclinical species.

Table 3: Summary of Toxicokinetic Parameters for (S)-BMS-378806
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Parameter Rat Dog Monkey Citation
Oral

o 19% - 24% 77% 19% - 24%
Bioavailability
Total Body ]

Intermediate Low Low

Clearance
Volume of
Distribution 0.4-0.6 L/kg 0.4-0.6 L/kg 0.4-0.6 L/kg

(steady-state)

Plasma Protein Not highly bound  Not highly bound  Not highly bound
Binding (44% - 73%) (44% - 73%) (44% - 73%)

Oxidative
) metabolism via N N
Metabolism Not specified Not specified
CYP1A2, 2D6,

and 3A4

o 30% renal, 70% - N
Elimination ] Not specified Not specified
hepatic

Minimal
) (brain/plasma - N
CNS Penetration ) Not specified Not specified
AUC ratio =

0.06)

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on (S)-BMS-378806 are not
publicly available. The following are representative protocols for key preclinical toxicology
studies based on established regulatory guidelines (e.g., OECD, FDA).

Single-Dose Oral Toxicity (Representative Protocol)

» Objective: To determine the acute oral toxicity (and estimate the LD50) of a test article.

e Species: Sprague-Dawley rats (one sex, typically females).
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» Methodology: A limit test is often performed first. A single animal is dosed at 2000 mg/kg. If
the animal survives, two more animals are dosed at the same level. If all three animals
survive with no signs of toxicity, the LD50 is considered to be greater than 2000 mg/kg. If
mortality or significant toxicity is observed, a full study with multiple dose groups (e.g., 50,
300, and 2000 mg/kg) and more animals per group is conducted.

o Parameters Monitored:
o Mortality and clinical signs of toxicity (observed for at least 14 days).
o Body weight changes.

o Gross necropsy at the end of the observation period.

Repeat-Dose Oral Toxicity (Representative 28-Day
Rodent Protocol)

» Objective: To evaluate the toxicological profile of a test article following repeated oral
administration for 28 days.

e Species: Wistar rats (equal numbers of males and females).

o Methodology: The test article is administered daily by oral gavage for 28 consecutive days at
three dose levels (low, mid, and high) and a vehicle control. A recovery group may be
included for the high-dose and control groups, where animals are observed for an additional
14 days after the last dose to assess the reversibility of any findings.

e Parameters Monitored:

[¢]

Clinical Observations: Daily checks for signs of toxicity.

[¢]

Body Weight and Food Consumption: Recorded weekly.

o

Ophthalmology: Examined prior to the study and at termination.

o

Hematology and Clinical Chemistry: Blood samples collected at termination.

[¢]

Urinalysis: Conducted during the final week of treatment.
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o Gross Necropsy and Organ Weights: Performed at termination.

o Histopathology: A comprehensive set of tissues is examined microscopically.

Safety Pharmacology - Cardiovascular (Representative
Protocol)

o Objective: To assess the potential effects of the test article on cardiovascular function.
e Species: Beagle dogs, instrumented with telemetry transmitters.

* Methodology: Conscious, freely moving animals are administered a single oral dose of the
test article at three dose levels and a vehicle control.

o Parameters Monitored Continuously via Telemetry:
o Electrocardiogram (ECG) for QT interval and other parameters.
o Heart rate.

o Arterial blood pressure.

Genotoxicity - Ames Test (Representative Protocol)
o Objective: To evaluate the mutagenic potential of a test article by its ability to induce reverse

mutations in histidine-requiring strains of Salmonella typhimurium.

o Methodology: The test article is incubated with several strains of S. typhimurium (e.g., TA98,
TA100, TA1535, TA1537) with and without a metabolic activation system (S9 fraction from rat
liver). The number of revertant colonies (colonies that can grow on a histidine-deficient
medium) is counted.

« Interpretation: A significant, dose-dependent increase in the number of revertant colonies
compared to the control indicates a positive result for mutagenicity.

Visualizations
Mechanism of Action: HIV-1 Entry Inhibition
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The primary mechanism of action of (S)-BMS-378806 is the inhibition of HIV-1 entry into host
cells. This is achieved by binding to the viral surface glycoprotein gp120 and preventing its
interaction with the CD4 receptor on T-cells.

(S)-BMS-378806

HIV-1 Virion
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Click to download full resolution via product page

Mechanism of (S)-BMS-378806 Action

General Preclinical Toxicology Workflow

The following diagram illustrates a typical workflow for the preclinical toxicological assessment
of a small molecule drug candidate.
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General Preclinical Toxicology Workflow

Logic of Genotoxicity Testing

Genotoxicity testing is a critical component of preclinical safety assessment, typically following
a tiered approach.
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Tiered Approach to Genotoxicity Testing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667207?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

